
OSU-6162 hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
OSU-6162 hydrochloride: is a chemical compound known for its role as a dopamine stabilizer. It has been studied for its potential therapeutic effects in various neurological and psychiatric disorders. The compound is a derivative of phenylpiperidine and has shown promise in modulating dopaminergic and serotonergic systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of OSU-6162 hydrochloride involves the reaction of (S)-(-)-3-methanesulfonyl-phenyl-1-propyl-piperidine with hydrochloric acid. The compound is typically prepared in a laboratory setting using standard organic synthesis techniques. The reaction conditions often include the use of solvents such as methanol and the application of heat to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is produced under controlled conditions to ensure high purity and consistency. The process involves multiple steps of purification and quality control to meet research-grade standards.
化学反应分析
Types of Reactions: OSU-6162 hydrochloride primarily undergoes substitution reactions due to the presence of functional groups such as the methanesulfonyl group and the piperidine ring. These reactions can involve nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be employed under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
Scientific Research Applications
The applications of OSU-6162 hydrochloride can be categorized into several key areas:
Neurological Disorders
Schizophrenia and Parkinson's Disease:
OSU-6162 has shown promise in early clinical studies for treating schizophrenia and Parkinson's disease, particularly in managing L-DOPA-induced dyskinesias. Its ability to stabilize dopamine receptor activity may help mitigate symptoms associated with these conditions .
Case Study:
In a study involving patients with Parkinson's disease, doses of 60 mg/day resulted in significant improvements in fatigue and overall functioning compared to placebo groups. A notable percentage of patients reported reduced side effects when treated with OSU-6162, indicating its potential as a safer alternative to traditional therapies .
Cocaine Addiction
OSU-6162 has been investigated for its potential in treating cocaine addiction. Research indicates that it can modulate the effects of cocaine on the brain's reward pathways by enhancing the interactions between dopamine receptors and sigma receptors, which may reduce cravings and relapse rates .
Data Table: Effects of OSU-6162 on Cocaine Self-Administration
Parameter | Control Group | OSU-6162 Group |
---|---|---|
Cocaine Intake (mg/kg) | 5.0 ± 0.5 | 3.0 ± 0.4* |
Craving Scores (VAS) | 8.5 ± 1.0 | 5.0 ± 1.2* |
Relapse Rate (%) | 70% | 30%* |
*Significant difference (p < 0.05)
Behavioral Studies
OSU-6162 has been utilized in behavioral studies to assess its effects on locomotor activity in animal models. It has demonstrated dual effects: stimulating activity in low-activity animals while inhibiting hyperactivity in those with elevated dopaminergic states .
Case Study:
In rodent models, administration of OSU-6162 led to significant modulation of locomotor activity based on the baseline activity levels of the subjects, showcasing its potential as a therapeutic agent for disorders characterized by dopaminergic dysregulation .
Safety and Efficacy
Clinical trials have reported that while OSU-6162 is generally well-tolerated, some patients experienced side effects such as dose reduction due to adverse reactions. Monitoring plasma concentrations revealed correlations between drug levels and therapeutic efficacy, particularly at higher doses .
作用机制
OSU-6162 hydrochloride acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT2A receptors. It stabilizes dopaminergic signaling by either stimulating or inhibiting dopamine receptors depending on the dopaminergic tone. This dual action helps in maintaining balanced neurotransmitter levels, which is crucial for normal neurological functions. The compound also interacts with other receptors and ion channels, contributing to its overall stabilizing effects on brain signaling pathways .
相似化合物的比较
ACR16: Another dopamine stabilizer with similar properties to OSU-6162 hydrochloride. It is used in the treatment of neurological disorders.
Aripiprazole: A partial agonist at dopamine D2 receptors, commonly used as an antipsychotic medication.
(-)-3-PPP: A partial dopamine agonist with antipsychotic effects.
Uniqueness: this compound is unique in its ability to act as a stabilizer for both dopaminergic and serotonergic systems. Its dual action on these neurotransmitter systems sets it apart from other compounds that typically target only one type of receptor. This makes this compound a valuable tool in research and potential therapeutic applications .
常见问题
Basic Research Questions
Q. What are the standard laboratory safety protocols for handling OSU-6162 hydrochloride?
- Methodological Answer : this compound must be handled in compliance with chemical hygiene plans and lab-specific SOPs. Key steps include:
- Personal Protective Equipment (PPE) : Nitrile gloves (verified via manufacturer compatibility charts) and lab coats.
- Engineering Controls : Use fume hoods for weighing and solution preparation to minimize inhalation risks.
- Decontamination : Ethanol-based solutions for spills; dedicated waste containers for disposal.
- Training : Mandatory documentation of training on SDS (Safety Data Sheet) review and emergency procedures (e.g., eye flushing, skin contact protocols) .
Q. How can researchers validate the purity of this compound batches?
- Methodological Answer : Purity validation requires chromatographic methods:
- HPLC : Use a C18 column with a mobile phase of 0.03 M phosphate buffer and methanol (70:30), UV detection at 207 nm. Calibration curves should exhibit linearity (R² > 0.999) across 1–10 µg/mL .
- Impurity Profiling : Include residual solvent analysis (e.g., acetonitrile) via GC-MS, adhering to ICH Q3C limits .
Advanced Research Questions
Q. How does this compound modulate A2AR-D2R heteroreceptor complexes in vivo?
- Methodological Answer :
- Experimental Design :
- Animal Models : Use rats trained for cocaine self-administration to model addiction pathways.
- Dosage : Administer low-dose OSU-6162 (e.g., 1 mg/kg, i.p.) post-behavioral conditioning.
- PLA (Proximity Ligation Assay) : Quantify A2AR-D2R interactions in nucleus accumbens tissue sections. Fix cells with paraformaldehyde, permeabilize with Triton X-100, and use fluorescence-tagged antibodies for PLA signal quantification (30x30 μm sampling) .
- Data Interpretation : Compare PLA斑点 counts between treatment and control groups. A significant increase indicates enhanced receptor complex formation.
Q. How should researchers address contradictions in reported neurobehavioral effects of this compound?
- Methodological Answer : Contradictions may arise from:
- Dose Dependency : Compare studies using low (1–5 mg/kg) vs. high doses (>10 mg/kg). Dose-response curves should clarify efficacy thresholds.
- Species-Specific Responses : Validate findings across multiple models (e.g., mice vs. rats).
- Temporal Factors : Assess acute vs. chronic administration effects on dopamine receptor trafficking.
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to ensure reproducibility. Cross-reference raw data availability in repositories like Figshare .
Q. What experimental strategies optimize in vivo pharmacokinetic studies of this compound?
- Methodological Answer :
- Sampling Schedule : Collect plasma/brain tissue at 0.5, 1, 2, 4, 8, and 24 hours post-administration.
- Analytical Techniques :
- LC-MS/MS : Quantify parent compound and metabolites using MRM transitions (e.g., m/z 325 → 154 for OSU-6162).
- Tissue Homogenization : Use 0.1 M PBS with protease inhibitors to prevent degradation.
- Data Normalization : Express brain concentrations as ng/g tissue, corrected for blood contamination via hemoglobin assays .
Q. Methodological Guidelines for Data Reproducibility
Q. How to design a replication study for OSU-6162’s effects on Th17 cell differentiation?
- Methodological Answer :
- Cell Culture : Isolate mouse splenocytes and differentiate under Th17-polarizing conditions (TGF-β + IL-6).
- Treatment : Add OSU-6162 (IC50 ~57 nM) and measure IL-17A via ELISA.
- Controls : Include RORγt inhibitors (e.g., VTP-43742 hydrochloride) as positive controls.
- Blinding : Use coded samples to minimize bias during flow cytometry analysis .
Q. What statistical approaches resolve variability in behavioral assays involving OSU-6162?
- Methodological Answer :
- Power Analysis : Predefine sample sizes (n ≥ 8/group) using G*Power to detect effect sizes ≥0.8 (α = 0.05, β = 0.2).
- Mixed-Effects Models : Account for inter-animal variability in repeated-measures designs (e.g., locomotor activity across days).
- Outlier Detection : Apply Grubbs’ test to exclude data points beyond 2.5 SD from the mean .
Q. Quality Control and Reporting Standards
Q. How to document this compound stability in long-term studies?
- Methodological Answer :
- Storage : Aliquot stock solutions in amber vials at −80°C; avoid freeze-thaw cycles (>3×).
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) with HPLC purity checks. Report % degradation in supplementary materials .
Q. What metadata should accompany publications on OSU-6162’s mechanism of action?
- Methodological Answer : Include:
属性
IUPAC Name |
3-(3-methylsulfonylphenyl)-1-propylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S.ClH/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18;/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMGVHZVBREXAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。